molecular formula C22H18ClFN4S B2844476 4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine CAS No. 384799-96-6

4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine

Cat. No. B2844476
M. Wt: 424.92
InChI Key: UZSIOIMFPODZHR-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a piperazine ring, a thieno[2,3-d]pyrimidine ring, and two phenyl rings, one of which is fluorinated and the other is chlorinated. These functional groups could potentially contribute to the compound’s reactivity and biological activity.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the piperazine ring, followed by the introduction of the phenyl rings through a suitable coupling reaction. The thieno[2,3-d]pyrimidine ring could potentially be formed through a cyclization reaction. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The presence of the piperazine ring could potentially impart basicity to the compound, while the halogenated phenyl rings could contribute to its lipophilicity. The thieno[2,3-d]pyrimidine ring is a heterocyclic ring that could potentially participate in pi-pi stacking interactions.



Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the piperazine nitrogen could potentially be protonated under acidic conditions, or it could act as a nucleophile in reactions with electrophiles. The halogens on the phenyl rings could potentially be displaced in reactions with suitable nucleophiles.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its functional groups. For example, its solubility could be affected by the polar piperazine ring and the nonpolar phenyl rings. Its melting and boiling points could be influenced by the size and shape of the molecule, as well as by the presence of the halogens.


Scientific Research Applications

Anticancer Agents

A series of thieno[3,2-d]pyrimidines, incorporating a piperazine unit similar to the chemical structure , have been designed and synthesized with the intention of targeting protein tyrosine kinase activity, which is a crucial mechanism in cancer pathophysiology. These compounds, including derivatives of thieno[2,3-d]pyrimidine, exhibit potential as anticancer agents through the inhibition of kinase activity, highlighting their therapeutic value in cancer treatment strategies (H. Min, 2012).

Tyrosine Kinase Inhibitors for Cancer Treatment

The compound PD0205520, structurally related to 4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine, has been explored for its role as an inhibitor of the tyrosine kinase (TK) activity of the epidermal growth factor receptor (EGFR), offering a promising avenue for cancer therapy. The synthesis of isotopically labeled versions of this compound supports its investigation in drug absorption, distribution, metabolism, and excretion (ADME) studies, critical for understanding its pharmacokinetic properties and efficacy in cancer treatment (Yinsheng Zhang, Yun Huang, Che C. Huang, 2005).

VEGFR3 Inhibition for Metastatic Breast Cancer

Derivatives of thieno[2,3-d]pyrimidine have been identified as selective inhibitors of the vascular endothelial growth factor receptor 3 (VEGFR3), demonstrating significant potential in the treatment of metastatic triple-negative breast cancer. These compounds, including those bearing piperazine units, have shown efficacy in inhibiting cell proliferation and migration, inducing apoptosis, and inhibiting breast cancer growth in vivo through the suppression of the VEGFR3 signaling pathway (Yang Li et al., 2021).

Safety And Hazards

Without specific experimental data, it’s difficult to provide accurate information on the safety and hazards of the compound. However, as a general rule, compounds containing halogens should be handled with care, as they can be potentially harmful.


Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. It could also be interesting to study its interactions with various biological targets, which could potentially lead to the development of new drugs or therapies.


Please note that this is a hypothetical analysis and may not accurately represent the actual properties of the compound. For accurate information, experimental data and peer-reviewed research would be needed.


properties

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN4S/c23-16-2-1-3-18(12-16)27-8-10-28(11-9-27)21-20-19(13-29-22(20)26-14-25-21)15-4-6-17(24)7-5-15/h1-7,12-14H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSIOIMFPODZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine

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